Scabronine B

CAS No.:

Cat. No.: VC1824240

Molecular Formula: C34H38O7

Molecular Weight: 558.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H38O7 |

|---|---|

| Molecular Weight | 558.7 g/mol |

| IUPAC Name | (3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid |

| Standard InChI | InChI=1S/C34H38O7/c1-21(2)25-14-15-34(32(38)39)17-16-33(3)26(29(25)34)19-27(41-31(37)23-12-8-5-9-13-23)24(18-28(33)35)20-40-30(36)22-10-6-4-7-11-22/h4-13,18,21,26-28,35H,14-17,19-20H2,1-3H3,(H,38,39)/t26-,27-,28+,33-,34+/m1/s1 |

| Standard InChI Key | RIFCQBXYULQNTC-MVKHKYTLSA-N |

| Isomeric SMILES | CC(C)C1=C2[C@H]3C[C@H](C(=C[C@@H]([C@@]3(CC[C@]2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

| Canonical SMILES | CC(C)C1=C2C3CC(C(=CC(C3(CCC2(CC1)C(=O)O)C)O)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Introduction

Chemical Structure and Properties

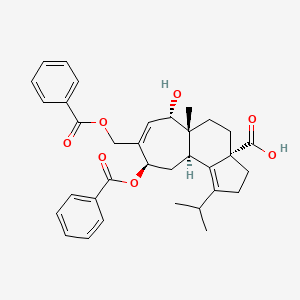

Scabronine B is a diterpenoid with the molecular formula C34H38O7 and a molecular weight of 558.7 g/mol . The compound features a complex tricyclic structure with multiple functional groups, including benzoyloxy and hydroxyl moieties.

Structural Characteristics

The full chemical name of Scabronine B is (3aS,5aR,6S,9R,10aR)-9-benzoyloxy-8-(benzoyloxymethyl)-6-hydroxy-5a-methyl-1-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrocyclohepta[g]indene-3a-carboxylic acid . The structure contains:

-

A fused ring system with cyclohepta[g]indene core

-

Two benzoyloxy groups

-

A hydroxyl group

-

A carboxylic acid moiety

-

An isopropyl substituent

Physical and Chemical Properties

Table 1: Physicochemical Properties of Scabronine B

| Property | Value |

|---|---|

| Molecular Formula | C34H38O7 |

| Molecular Weight | 558.7 g/mol |

| SMILES | O=C(c1ccccc1)OCC1=CC@H[C@]2(C@HC1=C(CC[C@@]1(CC2)C(=O)O)C(C)C)C |

| InChI | InChI=1S/C34H38O7/c1-21(2)25-14-15-34(32(38)39)17-16-33(3)26(29(25)34)19-27(41-31(37)23-12-8-5-9-13-23)24(18-28(33)35)20-40-30(36)22-10-6-4-7-11-22/h4-13,18,21,26-28,35H,14-17,19-20H2,1-3H3,(H,38,39)/t26-,27-,28+,33-,34+/m1/s1 |

| InChIKey | RIFCQBXYULQNTC-MVKHKYTLSA-N |

| Classification | Prenol lipid, Diterpenoid |

The compound was first characterized and documented in the scientific literature in 2006, with subsequent modifications to its entry in 2025 .

Natural Sources and Isolation

Fungal Sources

Scabronine B has been isolated primarily from basidiomycete fungi, particularly from the following species:

These fungi have been traditionally used in folk medicine in various parts of Asia, particularly Japan, suggesting potential medicinal properties.

Isolation Methods

The extraction and isolation of Scabronine B typically involves:

-

Collection and drying of fungal fruiting bodies

-

Extraction with methanol or ethanol

-

Fractionation using silica gel column chromatography

-

Further purification using HPLC techniques

The compound is often isolated alongside other related diterpenoids, including other Scabronines and Sarcodonins, suggesting a common biosynthetic pathway in these mushroom species .

Relationship to Other Scabronines

The Scabronine Family

Scabronine B belongs to a larger family of diterpenoids isolated from Sarcodon species. The Scabronine family comprises several related compounds including Scabronines A-H, J-M, and others .

Table 2: Comparison of Major Scabronine Compounds

Structural Classification

Scabronine B, like other members of the Scabronine family, belongs to the broader class of cyathane diterpenoids. These compounds are characterized by a 5-6-7 tricyclic core structure, although the exact arrangement may vary within the family .

Chemical Synthesis and Studies

The synthesis of related cyathane diterpenoids typically involves:

-

Construction of the tricyclic core structure

-

Stereoselective introduction of functional groups

-

Late-stage modifications to install specific side chains and reactive groups

Research Challenges and Future Directions

Analytical Challenges

The complex structure of Scabronine B presents challenges for both isolation and characterization. Advanced spectroscopic techniques including 2D NMR, high-resolution mass spectrometry, and X-ray crystallography have been essential for elucidating its structure .

Future Research Directions

Several promising avenues for future research on Scabronine B include:

-

Comprehensive evaluation of biological activities, particularly neurotrophic and anti-tumor properties

-

Development of efficient synthetic routes to enable larger-scale availability

-

Structure-activity relationship studies to identify key pharmacophores

-

Investigation of potential therapeutic applications, especially for neurodegenerative disorders

-

Exploration of biosynthetic pathways in producing organisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume